Cas no 68527-69-5 (8-Quinolinamine,5,6-dimethyl-)
8-Quinolinamine,5,6-dimethyl- structure
Product Name:8-Quinolinamine,5,6-dimethyl-
Numero CAS:68527-69-5
MF:C11H12N2
MW:172.226382255554
CID:523174
PubChem ID:110465
Update Time:2025-08-01
8-Quinolinamine,5,6-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Quinolinamine,5,6-dimethyl-
- butyltin(3+),2-propanoyloxyethanethiolate
- 5,6-Dimethylquinolin-8-amine
- 8-Amino-5,6-dimethylquinoline
- 5,6-Dimethyl-8-quinolinamine
- CS-0454874
- SCHEMBL5447339
- EINECS 271-277-5
- AKOS025146780
- DTXSID1071612
- TTY4UF2DHT
- 68527-69-5
- 5,6-Dimethyl-8-aminoquinoline
- 8-Quinolinamine, 5,6-dimethyl-
- 8-amino-5,6-dimethyl quinoline
- UNII-TTY4UF2DHT
- PCFUCAPVUDEZAR-UHFFFAOYSA-N
- NS00036634
-
- Inchi: 1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3
- Chiave InChI: PCFUCAPVUDEZAR-UHFFFAOYSA-N
- Sorrisi: N1C=CC=C2C=1C(=CC(C)=C2C)N
Proprietà calcolate
- Massa esatta: 172.10016
- Massa monoisotopica: 172.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.9A^2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.136
- Punto di ebollizione: 345.6°C at 760 mmHg
- Punto di infiammabilità: 189.7°C
- Indice di rifrazione: 1.661
- PSA: 38.91
8-Quinolinamine,5,6-dimethyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143317-1g |
5,6-Dimethylquinolin-8-amine |
68527-69-5 | 95% | 1g |
$524 | 2021-08-05 | |
| Chemenu | CM143317-1g |
5,6-Dimethylquinolin-8-amine |
68527-69-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11072577-1g |
5,6-Dimethylquinolin-8-amine |
68527-69-5 | 95+% | 1g |
$554 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525541-1g |
5,6-Dimethylquinolin-8-amine |
68527-69-5 | 98% | 1g |
¥8715.00 | 2024-05-03 |
8-Quinolinamine,5,6-dimethyl- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
68527-69-5 (8-Quinolinamine,5,6-dimethyl-) Prodotti correlati
- 85656-64-0(5-Methylquinolin-8-amine)
- 68420-93-9(6-Methylquinolin-8-amine)
- 62748-01-0(4-Methylquinolin-8-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso